molecular formula C15H16ClN B7849227 2-phenyl-2,3-dihydro-1H-inden-2-amine hydrochloride

2-phenyl-2,3-dihydro-1H-inden-2-amine hydrochloride

Cat. No.: B7849227
M. Wt: 245.74 g/mol
InChI Key: SKWJQDCWDUORKW-UHFFFAOYSA-N
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Description

2-Phenyl-2,3-dihydro-1H-inden-2-amine hydrochloride is a chemical compound belonging to the class of indenamine derivatives. This compound features a phenyl group attached to the indenamine core, which is further modified to include an amine group and a hydrochloride salt. It is known for its potential biological and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-phenyl-2,3-dihydro-1H-inden-2-amine hydrochloride typically involves the following steps:

  • Starting Material: The synthesis begins with the appropriate indene derivative.

  • Phenyl Group Introduction: The phenyl group is introduced through a Friedel-Crafts alkylation reaction.

  • Amination: The indene derivative undergoes amination to introduce the amine group.

  • Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the amine with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 2-Phenyl-2,3-dihydro-1H-inden-2-amine hydrochloride can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can convert the compound into its corresponding oxo derivatives.

  • Reduction: Reduction reactions can reduce the compound to simpler structures.

  • Substitution: Substitution reactions can replace functional groups on the indenamine core.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Indenone derivatives.

  • Reduction Products: Indene derivatives.

  • Substitution Products: Various substituted indenamines.

Scientific Research Applications

2-Phenyl-2,3-dihydro-1H-inden-2-amine hydrochloride has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.

  • Medicine: It is investigated for its potential therapeutic applications, such as in the treatment of certain diseases.

  • Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

2-Phenyl-2,3-dihydro-1H-inden-2-amine hydrochloride is compared with other similar compounds to highlight its uniqueness:

  • Indole Derivatives: These compounds share structural similarities but differ in their biological activities and applications.

  • Other Indenamine Derivatives: Similar compounds may have different substituents or functional groups, leading to variations in their properties and uses.

Comparison with Similar Compounds

  • Indole

  • 2,3-Dihydro-1H-inden-5-amine hydrochloride

  • 2,3-Dihydro-1H-inden-2-yl(methyl)amine hydrochloride

This comprehensive overview provides a detailed understanding of 2-phenyl-2,3-dihydro-1H-inden-2-amine hydrochloride, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-phenyl-1,3-dihydroinden-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N.ClH/c16-15(14-8-2-1-3-9-14)10-12-6-4-5-7-13(12)11-15;/h1-9H,10-11,16H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKWJQDCWDUORKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2CC1(C3=CC=CC=C3)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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